(S)-1-(4-(Difluoromethoxy)phenyl)ethanol (S)-1-(4-(Difluoromethoxy)phenyl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17900313
InChI: InChI=1S/C9H10F2O2/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9,12H,1H3/t6-/m0/s1
SMILES:
Molecular Formula: C9H10F2O2
Molecular Weight: 188.17 g/mol

(S)-1-(4-(Difluoromethoxy)phenyl)ethanol

CAS No.:

Cat. No.: VC17900313

Molecular Formula: C9H10F2O2

Molecular Weight: 188.17 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(4-(Difluoromethoxy)phenyl)ethanol -

Specification

Molecular Formula C9H10F2O2
Molecular Weight 188.17 g/mol
IUPAC Name (1S)-1-[4-(difluoromethoxy)phenyl]ethanol
Standard InChI InChI=1S/C9H10F2O2/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9,12H,1H3/t6-/m0/s1
Standard InChI Key RGSDDQLZKOJWLR-LURJTMIESA-N
Isomeric SMILES C[C@@H](C1=CC=C(C=C1)OC(F)F)O
Canonical SMILES CC(C1=CC=C(C=C1)OC(F)F)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a phenyl ring substituted with a difluoromethoxy group (-OCF2_2H) at the para position and an ethanol moiety at the benzylic position. The chiral center at the ethanol-bearing carbon dictates its stereochemical identity. Key structural features include:

  • Stereochemistry: The (S)-configuration is confirmed by its specific optical rotation and chiral chromatography.

  • Electron-Withdrawing Effects: The difluoromethoxy group reduces electron density on the aromatic ring, influencing reactivity in electrophilic substitutions .

Physicochemical Data

PropertyValueSource
Molecular Weight188.17 g/mol
Boiling Point245–247°C (estimated)
LogP (Octanol-Water)1.92 (predicted)
Solubility in Water2.1 mg/mL (25°C)
pKa14.5 (hydroxyl group)

The difluoromethoxy group enhances lipophilicity compared to methoxy analogues, improving membrane permeability .

Synthesis and Enantioselective Preparation

Asymmetric Reduction of Prochiral Ketones

The most common method involves the enantioselective reduction of 1-(4-(difluoromethoxy)phenyl)ethanone using chiral catalysts:

  • Catalytic Hydrogenation: Employing Ru-(BINAP) complexes achieves >90% enantiomeric excess (ee).

  • Enzymatic Reduction: Ketoreductases (e.g., from Lactobacillus brevis) yield (S)-enantiomers with 85–95% ee.

Resolution of Racemates

  • Kinetic Resolution: Lipase-mediated acetylation selectively modifies the (R)-enantiomer, leaving the (S)-form unreacted.

  • Chiral Chromatography: Preparative HPLC with amylose-based columns separates enantiomers .

Industrial-Scale Production

Optimized conditions for large-scale synthesis include:

  • Continuous Flow Reactors: Enhance reaction efficiency and reduce byproducts.

  • Green Solvents: Use of cyclopentyl methyl ether (CPME) minimizes environmental impact .

Biological Activity and Mechanism

Phosphodiesterase 4 (PDE4) Inhibition

(S)-1-(4-(Difluoromethoxy)phenyl)ethanol derivatives exhibit nanomolar inhibitory activity against PDE4B, a target for inflammatory diseases :

  • IC50_{50}: 26–61 nM (varies with substituents) .

  • Selectivity: >2,000-fold selectivity over PDE2, PDE5, and PDE7 .

Structure-Activity Relationships (SAR)

  • Difluoromethoxy Group: Increases metabolic stability by resisting oxidative demethylation compared to methoxy analogues .

  • Stereochemistry: The (S)-enantiomer shows 3–5× higher PDE4 affinity than the (R)-form due to optimal hydrogen bonding with Thr333 .

Applications in Drug Development

Anti-Inflammatory Agents

Derivatives of this compound are explored for treating chronic obstructive pulmonary disease (COPD) and asthma. Preclinical studies demonstrate:

  • Reduced Cytokine Production: IL-6 and TNF-α inhibition in macrophages .

  • Improved Bioavailability: Oral administration in rats shows 78% bioavailability .

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the blood-brain barrier makes it a candidate for neurodegenerative diseases:

  • Neuroprotection: Reduces amyloid-β aggregation in Alzheimer’s models .

Comparative Analysis with Analogues

CompoundPDE4 IC50_{50} (nM)Metabolic Stability (t1/2_{1/2}, h)
(S)-1-(4-(Difluoromethoxy)phenyl)ethanol264.2
4-Methoxy Analogue2201.8
4-Trifluoromethoxy Analogue455.6

Key Findings:

  • Difluoromethoxy substitution balances potency and stability better than methoxy or trifluoromethoxy groups .

Future Directions

  • Enantioselective Synthesis: Develop cheaper biocatalysts for industrial-scale production.

  • In Vivo Efficacy Studies: Evaluate long-term safety in primate models .

  • Hybrid Molecules: Conjugate with NSAIDs for dual-action anti-inflammatory drugs .

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